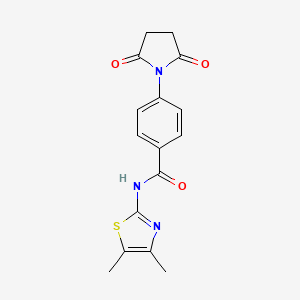

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-9-10(2)23-16(17-9)18-15(22)11-3-5-12(6-4-11)19-13(20)7-8-14(19)21/h3-6H,7-8H2,1-2H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPWIICDDUTYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Benzamide Group: The benzamide group can be introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a benzoyl chloride derivative.

Introduction of the Pyrrolidinone Group: The pyrrolidinone group can be attached through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to alcohols.

Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Introduction of various substituents on the benzamide ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific molecular pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

MPPB’s efficacy and mechanism of action distinguish it from other compounds used to optimize mAb production. Below is a detailed comparison based on structural analogs and functional additives:

Structural Analogs: Pyrrole Derivatives

SAR studies reveal that the 2,5-dimethylpyrrole moiety in MPPB is indispensable for activity.

Key findings:

- 2,5-Dialkyl substitution on pyrrole is essential for maintaining viability and productivity. Other substitutions (e.g., 3,4-dimethyl) reduce efficacy .

- The heteroaromatic framework of pyrrole is irreplaceable; saturated analogs (e.g., pyrrolidine) are inactive .

Functional Additives in mAb Production

MPPB outperforms conventional additives that modulate rCHO cell metabolism through distinct pathways:

MPPB’s dual ability to enhance productivity and preserve viability (via 2,5-dimethylpyrrole) is unmatched by these additives.

Analytical Methods Validating Superiority

Studies employed rigorous methodologies to benchmark MPPB against analogs:

- Metabolite Analysis : HPLC and ATP quantification confirmed MPPB’s unique metabolic reprogramming (↑ glucose uptake, ATP levels) .

- N-Glycan Profiling : MPPB reduced galactosylation, a quality advantage over additives like valproic acid, which may alter glycosylation unpredictably .

- High-Throughput Screening : Dose-response curves (0.08–0.64 mM) identified MPPB’s optimal efficacy window (0.32 mM), whereas other pyrrole derivatives required toxic concentrations for similar effects .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₆H₁₆N₂O₄S₂

- Molecular Weight : 364.4 g/mol

- Structural Features : It contains a thiazole ring and a dioxopyrrolidine moiety, which contribute to its unique pharmacological properties.

Preliminary research indicates that this compound interacts with various molecular targets, including enzymes and receptors involved in critical cellular processes. These interactions may lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play roles in cell signaling and metabolism.

- Modulation of Cellular Pathways : By influencing receptor activity, it may alter pathways related to cell growth and differentiation.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit anticancer properties. For instance:

- Cell Proliferation Inhibition : Studies indicate that this compound can suppress the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Monoclonal Antibody Production : A related compound was found to enhance monoclonal antibody production while suppressing cell growth in cell cultures. This suggests potential applications in biopharmaceutical production .

Antimicrobial Activity

There is also evidence suggesting antimicrobial properties against various pathogens:

- Bacterial Inhibition : Compounds with similar structures have been screened for antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, indicating potential therapeutic applications .

- Fungal Activity : Similar derivatives have shown antifungal activity, warranting further investigation into their use as antifungal agents.

Study 1: Enhancing Monoclonal Antibody Production

A study investigated the effects of a compound structurally related to this compound on CHO cells used for monoclonal antibody production. Key findings included:

- Increased Cell-Specific Productivity : The compound improved the yield of monoclonal antibodies significantly compared to control conditions.

- Metabolic Changes : Enhanced glucose uptake and ATP production were observed, which are critical for maintaining cell viability and productivity during culture .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that specific components of the compound are crucial for its biological activity. For example:

| Component | Effect on Activity |

|---|---|

| 2,5-Dimethylpyrrole | Most effective in enhancing productivity |

| 4-Aminobenzamide | Contributes to overall biological activity |

This SAR analysis helps in understanding how modifications to the compound's structure can enhance or diminish its biological effects.

Q & A

Q. Methodological Resolution :

- Glycoengineering : Co-administer glycosylation modifiers (e.g., lithium chloride) to counteract galactosylation suppression .

- Time-Course Analysis : Profile glycans at multiple timepoints to distinguish transient effects from permanent changes .

- Transcriptomics : Use RNA-seq to identify downregulated glycosyltransferase genes (e.g., B4GALT1) under compound treatment .

How can researchers optimize experimental design to balance cell viability and productivity?

Q. Basic Protocol :

- Dose Optimization : Test concentrations between 0.08–0.64 mM, prioritizing doses where viability >80% .

- Batch vs. Fed-Batch : In fed-batch systems, the compound achieves 1.5× higher mAb titers (1,098 mg/L vs. control) despite lower cell density, suggesting prolonged culture viability .

Q. Advanced Strategy :

- Metabolic Flux Analysis : Use ¹³C-glucose tracing to quantify TCA cycle activity and NADPH production, linking metabolic shifts to productivity .

- High-Throughput Screening : Implement 96-well plate assays with Octet QKe systems for rapid mAb quantification during initial compound screening .

What structural analogs of this compound show promise for improving mAb yield or glycosylation control?

Q. SAR Insights :

- 2,5-Dimethylpyrrole Derivatives : Enhance productivity 2.2× compared to parent compound, likely due to improved membrane permeability .

- Thiazole-Modified Analogs : Substitutions at the 4,5-dimethylthiazole position may reduce cytotoxicity while retaining metabolic effects .

Methodological Note :

Use X-ray crystallography or molecular docking to map interactions with CHO cell targets (e.g., glucose transporters or ATP synthases) .

How does this compound compare to other small molecules (e.g., sodium butyrate) in enhancing mAb production?

Q. Comparative Analysis :

- Productivity : The compound increases cell-specific productivity to 11 pg/cell/day, outperforming sodium butyrate (6–8 pg/cell/day) but with similar growth inhibition .

- Glycosylation Impact : Unlike butyrate, which upregulates galactosylation, this compound suppresses it, necessitating post-treatment glycoengineering .

Experimental Design Tip :

Combine with cell cycle inhibitors (e.g., 3-methyladenine) to further decouple growth and productivity phases .

What are the critical quality attributes (CQAs) to monitor when using this compound in bioprocessing?

Q. Key Metrics :

- Viability : Maintain >70% via daily Vi-CELL XR measurements .

- Metabolites : Track glucose (>1 g/L) and lactate (<0.8 g/L) to avoid metabolic stress .

- Glycan Profiles : Ensure G0F ≥80% for antibody-dependent cellular cytotoxicity (ADCC) optimization .

Advanced Tool :

Implement PAT (Process Analytical Technology) for real-time monitoring of CQAs during scaled-up production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.